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Compound of Interest

Compound Name: 2,7-Dimethylbenzofuran-6-amine

Cat. No.: B067129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as

a privileged scaffold in medicinal chemistry. Its derivatives, particularly benzofuran amines,

have garnered significant attention due to their diverse and potent biological activities. This

guide provides a comparative analysis of the structure-activity relationships (SAR) of

benzofuran amines in key therapeutic areas: anticancer, antimicrobial, and

acetylcholinesterase inhibition. The information is presented to facilitate the rational design of

new, more effective therapeutic agents.

Anticancer Activity
Benzofuran amines have emerged as a promising class of anticancer agents, exhibiting

cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the

inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and the induction of

apoptosis.

Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-

aminobenzofuran derivatives against various cancer cell lines. The data highlights how

substitutions on the benzofuran core and the amine moiety influence anticancer potency.
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Compoun
d ID

R1 R2 R3
Cancer
Cell Line

IC50 (µM)
Referenc
e

1a H H Phenyl
A549

(Lung)
8.57 [1]

1b H H

4-

Chlorophe

nyl

A549

(Lung)
5.21 [1]

1c H H

4-

Methoxyph

enyl

A549

(Lung)
12.34 [1]

2a 5-NO2 H Benzyl
HeLa

(Cervical)
3.15

2b 5-NO2 H

4-

Chlorobenz

yl

HeLa

(Cervical)
1.89

3a H CH3 Phenyl
MCF-7

(Breast)
10.2

3b H CH3

4-

Fluorophen

yl

MCF-7

(Breast)
7.8

SAR Insights:

Substitution at the 2-amino group: Aryl and substituted aryl groups at the R3 position

significantly influence cytotoxicity. Electron-withdrawing groups, such as a chloro substituent

on the phenyl ring (compound 1b vs. 1a), tend to enhance anticancer activity.

Substitution on the benzofuran ring: The presence of a nitro group at the 5-position

(compounds 2a and 2b) appears to confer potent activity against HeLa cells.

Alkyl substitution: A methyl group at the R2 position (compounds 3a and 3b) is tolerated, with

activity modulated by the substituent on the R3-phenyl ring.
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Many benzofuran derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling

pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply

tumors with nutrients.[2] By blocking the ATP binding site of VEGFR-2, these compounds
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prevent its activation by VEGF, thereby inhibiting downstream signaling cascades that lead to

cell proliferation, survival, and angiogenesis.
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Certain benzofuran amines can induce apoptosis, or programmed cell death, in cancer cells.[3]

[4] One of the proposed mechanisms involves the induction of mitochondrial stress, leading to

the release of cytochrome c into the cytoplasm. This triggers the activation of a cascade of

caspases, which are proteases that execute the apoptotic program, ultimately leading to cell

death.

Antimicrobial Activity
Benzofuran amines have demonstrated significant potential as antimicrobial agents, with

activity against a variety of bacterial and fungal pathogens. The structural features of these

molecules can be fine-tuned to enhance their potency and spectrum of activity.

Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of

representative benzofuran amines against selected microbial strains.

Compo
und ID

R1 R2
Bacteria
l Strain

MIC
(µg/mL)

Fungal
Strain

MIC
(µg/mL)

Referen
ce

4a H 2-furyl S. aureus 6.25
C.

albicans
12.5

4b H

4-

chloroph

enyl

S. aureus 3.12
C.

albicans
6.25

5a 5-Cl 2-thienyl E. coli 12.5 A. niger 25

5b 5-Cl

4-

nitrophen

yl

E. coli 6.25 A. niger 12.5

SAR Insights:

Heterocyclic substituents: The nature of the heterocyclic ring at the R2 position influences

antimicrobial activity.
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Substitution on the phenyl ring: An electron-withdrawing chloro group on the phenyl ring at

R2 (compound 4b) enhances both antibacterial and antifungal activity compared to an

unsubstituted phenyl group. Similarly, a nitro group (compound 5b) improves activity against

E. coli and A. niger.

Substitution on the benzofuran ring: A chloro substituent at the 5-position of the benzofuran

ring appears to be favorable for antimicrobial activity.

Acetylcholinesterase (AChE) Inhibitory Activity
A growing body of evidence suggests that benzofuran amines are promising inhibitors of

acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter

acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of

Alzheimer's disease.

Quantitative Comparison of AChE Inhibitory Activity
The table below shows the in vitro AChE inhibitory activity (IC50 values) of several benzofuran

amine derivatives.

Compound
ID

R1 R2 Linker IC50 (µM) Reference

6a H Benzyl -NH-CH2- 0.086 [1]

6b H

4-

Methoxybenz

yl

-NH-CH2- 0.152 [1]

7a 5-OCH3 Benzyl -CO-NH- 0.058 [5]

7b 5-OCH3
4-

Fluorobenzyl
-CO-NH- 0.091 [5]

SAR Insights:

Linker between benzofuran and amine: Both direct linkage and amide linkers can lead to

potent AChE inhibitors.
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Substitution on the benzyl group: A methoxy substituent on the benzyl ring (compound 6b)

slightly decreases activity compared to an unsubstituted benzyl group (compound 6a). A

fluoro substituent (compound 7b) also shows a modest decrease in potency compared to the

unsubstituted analog (7a).

Substitution on the benzofuran ring: A methoxy group at the 5-position of the benzofuran ring

(compounds 7a and 7b) appears to be beneficial for AChE inhibitory activity.

Experimental Workflow
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The structure-activity relationship studies of benzofuran amines typically follow a systematic

workflow. This involves the chemical synthesis of a library of analogs with diverse structural

modifications. These compounds are then purified and their chemical structures are confirmed

using spectroscopic techniques. Subsequently, the synthesized compounds are subjected to a

panel of biological assays to evaluate their activity in the desired therapeutic area. The

resulting quantitative data is then analyzed to establish clear structure-activity relationships,

which in turn guides the design and identification of lead compounds for further development.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Procedure:

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000

cells/well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The benzofuran amine derivatives are dissolved in DMSO and diluted

to various concentrations in the cell culture medium. The cells are then treated with these

compounds and incubated for 48-72 hours.

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT

solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then

incubated for another 4 hours at 37°C.

Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to

each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. The percentage of cell viability is calculated relative to the untreated control cells.
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IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of

cell growth, is determined by plotting the percentage of cell viability against the compound

concentration.

Agar Dilution Method for Antimicrobial Activity
The agar dilution method is a standard technique used to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.

Procedure:

Preparation of Agar Plates: A series of agar plates containing serial twofold dilutions of the

benzofuran amine derivatives are prepared. A control plate without any compound is also

prepared.

Inoculum Preparation: The microbial strains to be tested are cultured in a suitable broth

medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

Inoculation: A standardized volume of the microbial suspension is inoculated onto the

surface of each agar plate.

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria,

28°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

MIC Determination: The MIC is defined as the lowest concentration of the compound at

which there is no visible growth of the microorganism.

Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring

acetylcholinesterase activity.

Procedure:

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine

iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent),

and the benzofuran amine inhibitor solutions at various concentrations.
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Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the inhibitor

solution to the wells.

Enzyme Addition: Add the acetylcholinesterase enzyme solution to each well and incubate

for a pre-determined time (e.g., 15 minutes) at room temperature.

Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period

of time. The rate of the reaction is proportional to the AChE activity.

IC50 Determination: The percentage of inhibition is calculated for each inhibitor

concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of

AChE activity, is determined from the dose-response curve.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b067129#structure-activity-relationship-sar-studies-of-
benzofuran-amines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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